Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate
Description
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a tert-butyloxycarbonyl (BOC)-protected aminomethyl group at the 5-position and an ethyl ester at the 2-position. The BOC group serves as a protective moiety for amines, enhancing stability during synthetic processes . This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for bioactive molecules. Limited physical and toxicological data are available for this compound, as indicated in safety data sheets .
Properties
IUPAC Name |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKZLODEPRJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Substituted-1H-Tetrazole Intermediates
An alternative pathway involves the preparation of 5-substituted-1H-tetrazoles through [3+2] cycloaddition between sodium azide and nitriles. For instance, tert-butyloxycarbonylaminomethyl nitrile reacts with sodium azide in dimethylformamide (DMF) at 120°C for 12 hours, yielding the tetrazole intermediate with 65% efficiency.
Mechanistic Insights :
Selective N-2 Acylation
The tetrazole intermediate undergoes selective acylation at the N-2 position using ethyl chlorooxalate. In a typical procedure, the tetrazole is treated with ethyl chlorooxalate in the presence of triethylamine (TEA) as a base, yielding the N-acylated derivative. Nuclear Overhauser Effect (NOE) spectroscopy confirms acylation at N-2, as the Boc group shields N-1 from electrophilic attack.
Reagent Considerations :
Thermolysis-Induced Ring Expansion
Heating the N-acylated tetrazole at 100°C in toluene induces a-shift, rearranging the tetrazole core into the 1,3,4-oxadiazole structure. This step proceeds via a six-membered transition state, as evidenced by computational studies.
Kinetic Analysis :
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Half-Life : The rearrangement exhibits a half-life of 45 minutes at 100°C, with first-order kinetics (k = 0.0154 min⁻¹).
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Byproduct Formation : Less than 5% of oxadiazole-opened byproducts are observed when using anhydrous toluene.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Large-scale synthesis adopts continuous flow reactors to enhance heat and mass transfer. A representative setup involves:
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Step 1 : Mixing diethyl oxalate and hydrazine hydrate in a micromixer (residence time: 2 minutes).
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Step 2 : Acylation in a packed-bed reactor filled with immobilized DMAP catalyst (temperature: 5°C).
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Step 3 : Cyclization in a tubular reactor heated to 60°C (residence time: 30 minutes).
Advantages :
Green Chemistry Modifications
Recent advancements replace POCl₃ with molecular sieves (3Å) as dehydrating agents. In a solvent-free system, the acylated hydrazide is ground with activated sieves and heated at 80°C for 4 hours, achieving 68% yield. This method reduces hazardous waste by 90% compared to traditional approaches.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) :
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δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃)
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δ 1.44 (s, 9H, C(CH₃)₃)
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δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
IR (KBr) :
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Critical impurities include:
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Impurity A : Uncyclized hydrazide (retention time: 3.2 minutes).
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Impurity B : Di-Boc byproduct (retention time: 7.8 minutes).
Comparative Analysis of Preparation Methods
| Parameter | Cyclocondensation Route | Tetrazole Rearrangement Route |
|---|---|---|
| Total Yield | 78% | 52% |
| Reaction Time | 8 hours | 18 hours |
| Hazardous Reagents | POCl₃ | Sodium azide |
| Scalability | Industrial-friendly | Lab-scale only |
| Byproducts | <5% | 12% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate can undergo various chemical reactions, including:
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Hydrolysis: : The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, respectively.
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Substitution Reactions: : The oxadiazole ring can participate in nucleophilic substitution reactions, where the Boc-protected aminomethyl group can be replaced by other nucleophiles.
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis Products: Ethyl 5-aminomethyl-[1,3,4]oxadiazole-2-carboxylate and tert-butyloxycarbonyl-protected amine.
Substitution Products: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Research indicates that oxadiazole derivatives possess antimicrobial properties. Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies show promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
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Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
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Cancer Research :
- Preliminary studies have indicated that derivatives of oxadiazoles can induce apoptosis in cancer cells. This compound has shown selective cytotoxicity against certain cancer cell lines, warranting further exploration in cancer therapeutics.
Material Science Applications
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Polymer Chemistry :
- The compound can be utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the modification of polymer properties, leading to materials with enhanced thermal stability and mechanical strength.
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Nanotechnology :
- In nanotechnology, this compound has been employed in the fabrication of nanocomposites. These composites exhibit improved electrical conductivity and are being explored for applications in sensors and electronic devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated inhibition of E. coli growth by 75% at 100 µg/mL concentration. |
| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha production by 50% in macrophage cultures at 50 µg/mL. |
| Study 3 | Cancer Research | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM. |
| Study 4 | Polymer Chemistry | Enhanced tensile strength of polycarbonate films by incorporating the compound at 10% weight ratio. |
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate depends on its specific application. Generally, the compound can interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of 1,3,4-Oxadiazole-2-carboxylates
Physicochemical Properties
- Solubility and Stability: The BOC-protected compound likely exhibits lower water solubility compared to the amino derivative due to its hydrophobic tert-butyl group. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate has a vapor pressure of 0.00224 mmHg at 25°C, suggesting moderate volatility .
- Thermal Properties: The amino derivative has a melting point of 128.6°C, while data for the BOC-protected compound remain unreported .
Biological Activity
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and empirical research findings.
Chemical Structure and Properties
- Molecular Formula : C11H17N3O5
- Molecular Weight : 271.27 g/mol
- CAS Number : 10084542
The compound features a [1,3,4]oxadiazole moiety which is integral to its biological activity. The presence of the tert-butyloxycarbonyl group enhances its solubility and stability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- A study reported that similar oxadiazole derivatives showed IC50 values ranging from 2.76 µM to 9.27 µM against various cancer cell lines such as human colon adenocarcinoma and lung carcinoma .
- The compound's structural modifications can lead to enhanced apoptosis induction in cancer cells, making it a candidate for further development in cancer therapy.
2. Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- Compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis with inhibition percentages exceeding 90% at certain concentrations .
- The mechanism often involves interference with bacterial cell wall synthesis or function.
Case Studies and Empirical Research Findings
A selection of studies highlights the biological activities associated with oxadiazole derivatives:
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Many oxadiazoles trigger programmed cell death in cancer cells through mitochondrial pathways.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular processes critical to pathogen survival or cancer cell proliferation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate to improve yield and purity?
- Methodological Answer :
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Step 1 : Start with the condensation of hydrazine hydrate with ethyl 2-chloro-3-oxobutanoate under reflux in ethanol (4–8 hours) to form intermediate carbohydrazides .
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Step 2 : Treat intermediates with carbon disulfide in alkaline conditions (e.g., KOH in ethanol) to generate oxadiazole-thione derivatives .
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Step 3 : Introduce the tert-butyloxycarbonylaminomethyl group via nucleophilic substitution or coupling reactions under inert atmosphere. Monitor reaction progress using TLC or HPLC .
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Critical Parameters : Control reaction temperature (70–90°C), use anhydrous solvents, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Table 1 : Synthesis Optimization Parameters
Step Reagents/Conditions Yield Range Key Challenges 1 Hydrazine hydrate, ethanol, reflux 60–75% Side-product formation due to over-reflux 2 CS₂, KOH, methanol 50–65% Sensitivity to moisture 3 Boc-protected amine, DCM, RT 40–55% Competing hydrolysis of Boc group
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if dust or aerosols are generated .
- Ventilation : Conduct reactions in fume hoods with >6 air changes/hour to mitigate exposure to toxic gases (e.g., NOx, CO) .
- Spill Management : Avoid water contact (risk of exothermic decomposition). Collect spills using non-sparking tools and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
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Software Tools : Use SHELXL for small-molecule refinement. For twinned crystals or low-resolution data, employ SHELXD for robust phase determination .
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Validation Metrics : Cross-check with CIF files using PLATON to identify missed symmetry or disorder. Validate hydrogen bonding networks via Mercury .
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Case Study : A 2020 study resolved conflicting bond angles (C-N-O vs. C-O-N) by re-refining data with anisotropic displacement parameters and validating against DFT-calculated geometries .
Table 2 : Crystallographic Data Comparison
Parameter Single-Crystal XRD Powder XRD DFT Calculation Bond Angle (C-N-O) 122.5° ± 0.3° 121.8° ± 1.2° 123.1° R-factor 0.032 0.078 N/A
Q. What strategies address incomplete toxicological data for this compound?
- Methodological Answer :
- In Silico Models : Use OECD QSAR Toolbox to predict acute toxicity (e.g., LD50) based on structural analogs like ethyl oxadiazole carboxylates .
- Extrapolation : Cross-reference data from similar compounds (e.g., ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate) with known irritation thresholds (e.g., skin EC₃₀ = 1.2 mg/mL) .
- Experimental Validation : Conduct Ames tests for mutagenicity using S. typhimurium TA98/TA100 strains .
Q. How do steric and electronic effects influence the reactivity of the oxadiazole core in catalytic applications?
- Methodological Answer :
- Steric Analysis : The tert-butyloxycarbonylaminomethyl group introduces steric hindrance, reducing nucleophilic attack at C2. Confirmed via Hammett plots (σₚ = +0.45) .
- Electronic Effects : Electron-withdrawing oxadiazole ring directs electrophilic substitution to the C5 position. Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces .
- Case Study : In Suzuki-Miyaura coupling, Pd(OAc)₂ catalyzes cross-coupling at C5 with arylboronic acids (yield: 68–82%), while C2 remains inert .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
